![molecular formula C14H11ClF3N3O B2525899 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide CAS No. 691873-26-4](/img/structure/B2525899.png)

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

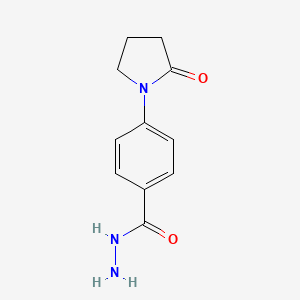

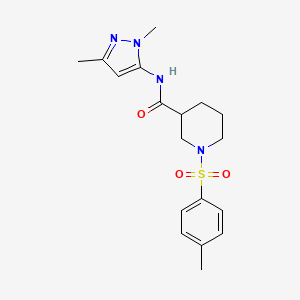

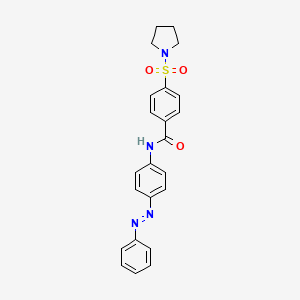

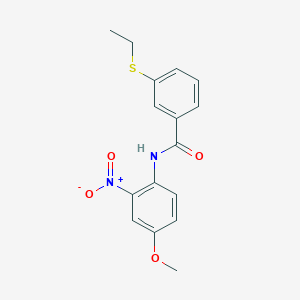

The compound "2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide" is a chemically synthesized molecule that may share structural similarities with various acetamide derivatives discussed in the provided papers. These derivatives have been explored for their biological activities, such as opioid kappa agonist properties and anticancer effects, as well as their potential as thrombin inhibitors and herbicide antidotes.

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves the introduction of various substituents to the acetamide moiety. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with opioid kappa agonist properties starts from chiral amino acids, introducing alkyl and aryl substituents at specific positions to achieve the desired conformation and biological activity . Similarly, novel 2-chloro N-aryl substituted acetamide derivatives have been synthesized for anticancer screening, characterized by techniques such as LCMS, IR, and NMR spectroscopies . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. Conformational analysis helps in understanding the relationship between structure and activity, as seen in the development of opioid kappa agonists, where only compounds capable of adopting a specific conformation showed desired properties . X-ray diffraction and 2D NMR techniques have been used to confirm key structures in the synthesis of substituted N-(thieno[2,3-b]pyridine-3-yl)acetamides . These analytical techniques would be relevant for analyzing the molecular structure of "2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide".

Chemical Reactions Analysis

The reactivity of acetamide derivatives with other chemical agents can lead to the formation of novel compounds. For example, the reaction of 2-(acetoacetamido)pyridines with phosgene resulted in the formation of 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones . Understanding the chemical reactions of the compound would involve studying its reactivity with various reagents and the conditions under which it undergoes transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties. For instance, the presence of a trifluoromethyl group, as in the compound of interest, typically increases the compound's lipophilicity and could affect its biological activity. The thrombin inhibitory activity of 2-(2-chloro-6-fluorophenyl)acetamides was found to be highly dependent on the nature of the substituents, indicating the importance of physical and chemical properties in the design of biologically active molecules .

Scientific Research Applications

Synthesis and Anticonvulsant Activity

The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide has been utilized in the synthesis of anticonvulsant derivatives. Specifically, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy. These molecules were designed as analogs of pyrrolidine-2,5-diones, with a focus on derivatives that bind to neuronal voltage-sensitive sodium channels, showing moderate binding activity and confirming the crucial role of the pyrrolidine-2,5-dione core fragment for anticonvulsant activity (Kamiński, Wiklik, & Obniska, 2015).

Pharmacokinetics and Regional Absorption in Drugs

This compound's derivatives have also been studied for their physicochemical properties and biopharmaceutical characteristics. For example, 3-fluoro-2-pyrimidylmethyl 3-(2,2-difluoro-2-(2-pyridyl)ethylamino)-6-chloropyrazin-2-one-1-acetamide, a direct thrombin inhibitor, was characterized for its absorption properties in dogs. The study found that the absorption of this compound was dependent on the particle surface area and was independent of the crystal forms. The compound exhibited high permeability and was classified as a class 2 compound in the Biopharmaceutics Classification System, suggesting its potential for controlled release formulation development (Euler et al., 2004).

Future Directions

properties

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3N3O/c15-11-5-9(14(16,17)18)7-20-12(11)6-13(22)21-8-10-3-1-2-4-19-10/h1-5,7H,6,8H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEHYMJFKJUCIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2525817.png)

![N-[(2S)-1-[4-(2-Acetyl-1-methylimidazol-4-yl)phenyl]-3-[[2-(dimethylamino)acetyl]amino]propan-2-yl]-3-chloro-4-propan-2-yloxybenzamide](/img/structure/B2525819.png)

![2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide](/img/structure/B2525825.png)

![3-Bromo-7-fluorobenzo[b]thiophene](/img/structure/B2525832.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2525836.png)

![5-ethoxy-2-phenyl-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2525839.png)